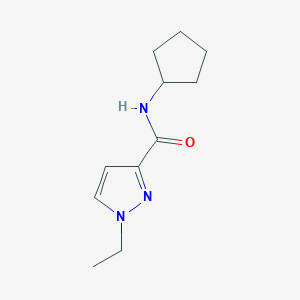![molecular formula C19H30ClNO4 B5338011 ethyl 1-[4-(3-methoxyphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5338011.png)
ethyl 1-[4-(3-methoxyphenoxy)butyl]-4-piperidinecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[4-(3-methoxyphenoxy)butyl]-4-piperidinecarboxylate hydrochloride is a chemical compound that has been widely used in scientific research. It is also known as SR-141716A or Rimonabant. This compound is a selective antagonist of the cannabinoid receptor CB1, which plays a crucial role in regulating appetite, metabolism, and energy balance.
Mecanismo De Acción
The mechanism of action of ethyl 1-[4-(3-methoxyphenoxy)butyl]-4-piperidinecarboxylate hydrochloride involves the selective antagonism of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by endocannabinoids or exogenous cannabinoids leads to the modulation of various cellular signaling pathways. By blocking the CB1 receptor, this compound can inhibit the effects of endocannabinoids and exogenous cannabinoids on these pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its antagonism of the CB1 receptor. Studies have shown that this compound can reduce food intake, body weight, and adiposity in animal models. It has also been shown to improve glucose metabolism and insulin sensitivity in obese and diabetic animals. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 1-[4-(3-methoxyphenoxy)butyl]-4-piperidinecarboxylate hydrochloride in lab experiments is its selectivity for the CB1 receptor. This allows researchers to specifically target the endocannabinoid system without affecting other signaling pathways. However, one of the limitations of this compound is its potential for off-target effects. Studies have shown that this compound can also interact with other receptors, such as the serotonin 5-HT2B receptor, which could lead to unwanted side effects.
Direcciones Futuras
There are several future directions for research on ethyl 1-[4-(3-methoxyphenoxy)butyl]-4-piperidinecarboxylate hydrochloride. One area of interest is the development of more selective CB1 receptor antagonists that have fewer off-target effects. Another area of interest is the investigation of the role of the endocannabinoid system in various physiological processes, such as pain, mood, and addiction. Additionally, this compound could be used in the development of new therapies for obesity, diabetes, and other metabolic disorders.
Métodos De Síntesis
The synthesis of ethyl 1-[4-(3-methoxyphenoxy)butyl]-4-piperidinecarboxylate hydrochloride involves several steps. The first step is the reaction of 3-methoxyphenol with 4-bromobutyric acid in the presence of a catalyst to form 4-(3-methoxyphenoxy)butyric acid. The second step involves the reaction of the acid with ethyl piperidine-4-carboxylate in the presence of a coupling agent to form the ester. The final step is the conversion of the ester to the hydrochloride salt.
Aplicaciones Científicas De Investigación
Ethyl 1-[4-(3-methoxyphenoxy)butyl]-4-piperidinecarboxylate hydrochloride has been used in various scientific research studies. One of the main applications of this compound is in the study of the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes, including appetite, mood, pain, and inflammation. By blocking the CB1 receptor, this compound can help researchers understand the role of the endocannabinoid system in these processes.
Propiedades
IUPAC Name |
ethyl 1-[4-(3-methoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4.ClH/c1-3-23-19(21)16-9-12-20(13-10-16)11-4-5-14-24-18-8-6-7-17(15-18)22-2;/h6-8,15-16H,3-5,9-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFUKGRYDZPIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCCOC2=CC=CC(=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(5-acetyl-2-pyridinyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5337929.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5337938.png)
![(3S*,4S*)-4-isopropoxy-1-[3-(4-piperidinylmethyl)benzoyl]-3-pyrrolidinol](/img/structure/B5337945.png)

![5-[4-(benzyloxy)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5337954.png)

![N-methyl-2-(3-oxo-1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazin-2-yl)acetamide](/img/structure/B5337971.png)
![5-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5337972.png)
![N,N-dimethyl-4-{[methyl(2-phenylethyl)amino]methyl}aniline](/img/structure/B5337983.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-piperidinol](/img/structure/B5337996.png)
![3-[5-(4-acetylphenyl)-2-furyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5338001.png)
![5-[(3-fluorophenoxy)methyl]-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5338003.png)
